molecular formula C10H16N2O3 B11788199 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1437458-00-8

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11788199
CAS No.: 1437458-00-8
M. Wt: 212.25 g/mol
InChI Key: HUQPAVQEGKOSAI-UHFFFAOYSA-N
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Description

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid is unique due to its specific isopropoxy and isopropyl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

1437458-00-8

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-propan-2-yl-5-propan-2-yloxypyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c1-6(2)12-9(15-7(3)4)8(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14)

InChI Key

HUQPAVQEGKOSAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)OC(C)C

Origin of Product

United States

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